molecular formula C15H13ClN2O2 B097812 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide CAS No. 16442-80-1

2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide

Cat. No.: B097812
CAS No.: 16442-80-1
M. Wt: 288.73 g/mol
InChI Key: XNBXRAIIYHFQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide is an organic compound with the molecular formula C13H11ClN2O It is a benzamide derivative that contains both an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide typically involves the reaction of isatoic anhydride with appropriate amine derivatives. One common method involves refluxing a solution of isatoic anhydride and the amine derivative in dimethylformamide (DMF) for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-7-3-1-5-10(12)14(19)9-18-15(20)11-6-2-4-8-13(11)17/h1-8H,9,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBXRAIIYHFQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470193
Record name 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16442-80-1
Record name 2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.